molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1600924
CAS RN: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
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Patent
US08163773B2

Procedure details

At room temperature, a solution of 2-amino-4-nitro-phenol (82.5 g, 0.54 mol) in DMF (660 ml) is treated with ethyl 2-bromoisobutyrate (160 ml, 1.07 mol) and KF (124.7 g, 2.15 mol), stirred at the same temperature for 1 h, warmed to 60° C., and stirred for 48 h. After pouring the mixture into H2O (3500 ml), the resulting precipitate is collected by filtration, and washed with H2O and Et2O for several times respectively to give 2,2-dimethyl-6-nitro-4H-benzo[1,4]oxazin-3-one (84.8 g, 71%) as yellow solid. Rf (hexane/EtOAc 2:1) 0.42. 1H-NMR (400 MHz, DMSO-d6) 1.48 (s), 7.16 (d, J=9.0), 6.42 (d, J=0.4), 8.00 (dd, J=9.0, 0.4). 13C-NMR (100 MHz, DMSO-d6) 167.7 (s), 147.5 (s), 142.0 (s), 128.0 (s), 119.2 (d), 117.3 (d), 110.3 (d), 78.9 (s), 23.7 (2q).
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
124.7 g
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Quantity
3500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Br[C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15].[F-].[K+].O>CN(C=O)C>[CH3:19][C:13]1([CH3:20])[C:14](=[O:15])[NH:1][C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=2[O:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
160 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
124.7 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
660 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with H2O and Et2O for several times respectively

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(NC1=O)C=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 84.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.